![molecular formula C10H10N2 B1279593 1-m-Tolyl-1H-pyrazole CAS No. 850380-23-3](/img/structure/B1279593.png)
1-m-Tolyl-1H-pyrazole
Overview
Description
“1-m-Tolyl-1H-pyrazole” is a chemical compound with the molecular formula C4H6N2 . It is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One common method is the condensation of chalcones with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of “1-m-Tolyl-1H-pyrazole” is a five-membered heterocycle containing two adjacent nitrogen atoms . The structure can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The 1H NMR spectra of some pyrazole derivatives showed that the single peaks at δ = 16.20–17.10 ppm were due to the enolic OH protons, the single peaks at δ = 6.72−6.91 ppm were assigned to the vinylic protons in enol and the single peaks at δ = 4.46−4.70 ppm were attributed to the keto-CH2 protons .
Scientific Research Applications
Core Element in Various Sectors
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Consequently, they have garnered substantial interest from researchers .
Eco-friendly Attributes
Some synthesis protocols of pyrazole derivatives benefit from the use of resinous, nontoxic, thermally stable, and cost-effective catalysts, in addition to offering a simple reaction workup, thus presenting valuable eco-friendly attributes .
Temperature-Controlled Divergent Synthesis
A general and practical temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants was developed . This strategy employs easily synthesized substrates, mild reaction conditions, and excellent functional-group tolerance .
Inhibition of PDGFR, FGFR, and VEGFR
1-Phenyl-4,5-dihydro-1H-pyrazole derivatives inhibit PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation, and is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Antifungal Activity
Pyrazole derivatives have shown antifungal activity. In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks, indicating that electropositivity was beneficial for the antifungal activity .
Safety and Hazards
Mechanism of Action
Target of Action
1-m-Tolyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . These activities suggest that the compound may target organisms such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that inhibits their growth or function . For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which suggests they may interact with their targets to inhibit the growth or function of the parasites .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that these compounds may affect the biochemical pathways ofLeishmania and Plasmodium species . These effects could potentially disrupt the life cycle of these organisms, thereby inhibiting their growth and proliferation .
Result of Action
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that these compounds may result in the inhibition of the growth or function ofLeishmania and Plasmodium species . This could potentially lead to a reduction in the severity of diseases caused by these organisms.
properties
IUPAC Name |
1-(3-methylphenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIQXAIUSWPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470359 | |
Record name | 1-m-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-m-Tolyl-1H-pyrazole | |
CAS RN |
850380-23-3 | |
Record name | 1-m-Tolyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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